Cas no 562080-25-5 ((2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one)

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)-
- (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- 3-(3-FLUOROPHENYL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE
- F1622-0012
- SR-01000013695
- SR-01000013695-1
- MFCD05900433
- SCHEMBL14601730
- AKOS002232103
- 562080-25-5
-
- インチ: InChI=1S/C16H13FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+
- InChIKey: WUBDSBOMUNXOIG-CMDGGOBGSA-N
- ほほえんだ: COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)F
計算された属性
- せいみつぶんしりょう: 256.08999
- どういたいしつりょう: 256.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 26.3
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1622-0012-2μmol |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1622-0012-20μmol |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1622-0012-15mg |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1622-0012-25mg |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1622-0012-30mg |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1622-0012-5μmol |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | AJ25541-100g |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 95+% | 100g |
$4037.00 | 2024-04-19 | |
A2B Chem LLC | AJ25541-50g |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
A2B Chem LLC | AJ25541-2g |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
562080-25-5 | 95+% | 2g |
$830.00 | 2024-04-19 | |
abcr | AB421854-5g |
(2E)-3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one; . |
562080-25-5 | 5g |
€658.70 | 2024-08-03 |
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneに関する追加情報
Chemical Profile of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 562080-25-5)
Introduction: The compound (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, identified by its CAS number 562080-25-5, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This review delves into its structural characteristics, potential biological activities, and the latest advancements in its application within academic and industrial settings.
The molecular structure of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is characterized by a conjugated system comprising a phenyl ring substituted with a methoxy group at the 3-position and another phenyl ring fluorinated at the 3-position. This arrangement contributes to its unique electronic properties, making it a candidate for various biochemical interactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups enhances its potential as an intermediate in synthesizing more complex pharmacophores.
In recent years, there has been growing interest in this compound due to its structural similarity to known bioactive molecules. Researchers have been exploring its potential as a scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. The dual functionality of the methoxy and fluoro substituents allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.
One of the most compelling areas of research involving (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is its role as a precursor in synthesizing molecules with potential therapeutic applications. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific kinases implicated in cancer progression. The fluorine atom, in particular, has been shown to enhance binding affinity and selectivity, a phenomenon widely exploited in modern medicinal chemistry.
The fluoro group's ability to modulate molecular interactions has also been leveraged in designing probes for biochemical assays. These probes are essential tools in understanding enzyme mechanisms and identifying novel drug targets. The methoxy group contributes to metabolic stability while maintaining bioactivity, making this compound an attractive candidate for further development.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying promising candidates like (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. Machine learning models trained on large datasets have predicted favorable binding profiles for this compound against various biological targets. Such computational approaches not only accelerate the drug discovery pipeline but also reduce experimental costs by prioritizing compounds with high potential.
In academic research, this compound has been employed as a building block for exploring novel synthetic pathways. Its unique reactivity allows chemists to develop innovative methodologies that could be applicable beyond pharmaceuticals into materials science and agrochemicals. The conjugated system's photophysical properties have also been investigated for applications in organic electronics and photodynamic therapy.
The industrial significance of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one cannot be overstated. Pharmaceutical companies are increasingly investing in libraries containing such heterocyclic compounds due to their versatility and potential therapeutic value. The compound's synthesis has been optimized for scalability, ensuring that it can be produced at quantities sufficient for preclinical studies and commercial development.
Future research directions may explore the use of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in combination therapies, where it could serve as a component of multi-target inhibitors. This approach has shown promise in treating complex diseases by simultaneously addressing multiple pathological pathways. Additionally, green chemistry principles may be applied to its synthesis to minimize environmental impact while maintaining high yields and purity standards.
In conclusion, (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (CAS No. 562080-25-5) is a multifaceted compound with significant implications for chemical biology and drug discovery. Its unique structural features and versatile reactivity make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, this compound is poised to play an increasingly important role in developing next-generation therapeutics.
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